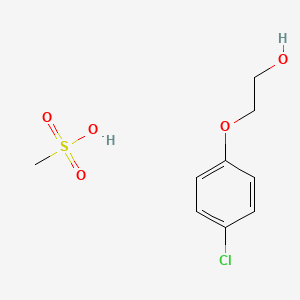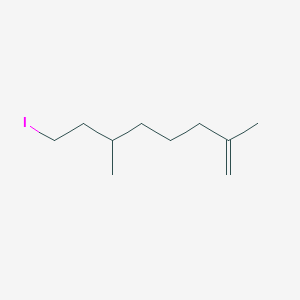![molecular formula C26H20FN3OSn B14641735 {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-88-3](/img/structure/B14641735.png)
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a complex organic compound characterized by the presence of fluorophenyl, imino, triphenylstannyl, and cyanamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 4-fluoroaniline with triphenyltin chloride in the presence of a base, followed by the addition of cyanamide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
Uniqueness
What sets {(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is the presence of the triphenylstannyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making the compound particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
51951-88-3 |
|---|---|
Fórmula molecular |
C26H20FN3OSn |
Peso molecular |
528.2 g/mol |
Nombre IUPAC |
triphenylstannyl N-cyano-N'-(4-fluorophenyl)carbamimidate |
InChI |
InChI=1S/C8H6FN3O.3C6H5.Sn/c9-6-1-3-7(4-2-6)12-8(13)11-5-10;3*1-2-4-6-5-3-1;/h1-4H,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
UMEWHBWEBRWCKD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=NC4=CC=C(C=C4)F)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)

![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)





![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)




